molecular formula C12H18N2O B3335978 1-Benzyl-3-tert-butylurea CAS No. 15942-15-1

1-Benzyl-3-tert-butylurea

Cat. No.: B3335978
CAS No.: 15942-15-1
M. Wt: 206.28 g/mol
InChI Key: UCRJESGWJZLKCX-UHFFFAOYSA-N
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Description

1-Benzyl-3-tert-butylurea is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is characterized by the presence of a benzyl group and a tert-butyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-Benzyl-3-tert-butylurea typically involves the reaction of benzylamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Benzylamine} + \text{tert-Butyl isocyanate} \rightarrow \text{this compound} ]

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity .

Chemical Reactions Analysis

1-Benzyl-3-tert-butylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The benzyl and tert-butyl groups can undergo substitution reactions with appropriate reagents, leading to the formation of substituted urea derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-Benzyl-3-tert-butylurea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-tert-butylurea involves its interaction with specific molecular targets and pathways. The benzyl and tert-butyl groups play a crucial role in its binding affinity and reactivity with target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .

Comparison with Similar Compounds

1-Benzyl-3-tert-butylurea can be compared with other similar compounds, such as:

    1-Benzyl-3-methylurea: Similar structure but with a methyl group instead of a tert-butyl group.

    1-Benzyl-3-ethylurea: Contains an ethyl group instead of a tert-butyl group.

    1-Benzyl-3-isopropylurea: Features an isopropyl group in place of the tert-butyl group.

The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-benzyl-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRJESGWJZLKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308464
Record name N-Benzyl-N'-tert-butylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15942-15-1
Record name NSC204258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-N'-tert-butylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15942-15-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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